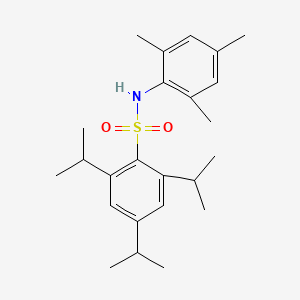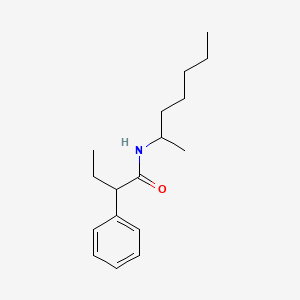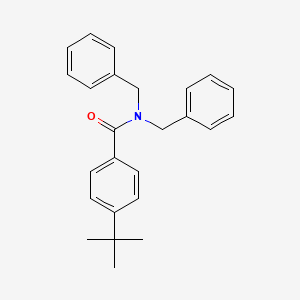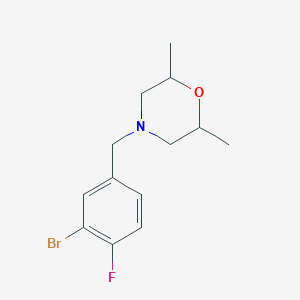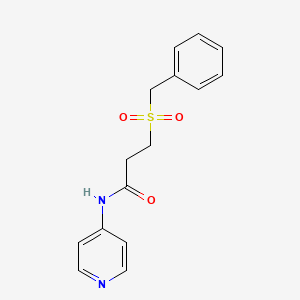
3-(benzylsulfonyl)-N-4-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-N-4-pyridinylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various genes involved in tumor growth. Inflammation is a key factor in many diseases, and 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzylsulfonyl)-N-4-pyridinylpropanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using 3-(benzylsulfonyl)-N-4-pyridinylpropanamide in lab experiments is its relatively low solubility, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide and its potential side effects.
Orientations Futures
There are several future directions for research on 3-(benzylsulfonyl)-N-4-pyridinylpropanamide. One area of research is the development of new drugs based on 3-(benzylsulfonyl)-N-4-pyridinylpropanamide, which could be used to treat various diseases. Another area of research is the identification of new targets for 3-(benzylsulfonyl)-N-4-pyridinylpropanamide, which could lead to the development of more effective therapies. Additionally, more research is needed to fully understand the mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide and its potential side effects, which will be important for the development of safe and effective drugs.
Méthodes De Synthèse
3-(benzylsulfonyl)-N-4-pyridinylpropanamide can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with benzylsulfonyl chloride, followed by the addition of propanoic acid and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with ammonium hydroxide.
Applications De Recherche Scientifique
3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been extensively studied in various scientific fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is a key factor in many diseases, and 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-(benzylsulfonyl)-N-4-pyridinylpropanamide has also been studied for its potential use in treating cardiovascular disease, as it has been shown to improve cardiac function and reduce myocardial infarction size.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-6-9-16-10-7-14)8-11-21(19,20)12-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBWRXVGDNINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-pyridyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
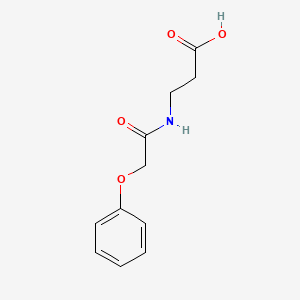
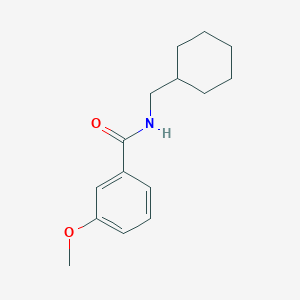
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
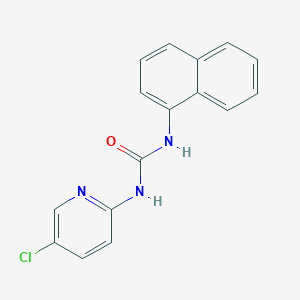
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
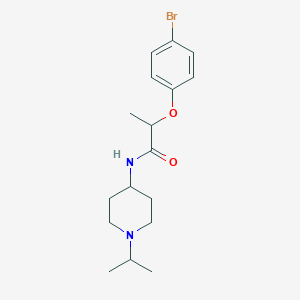
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
